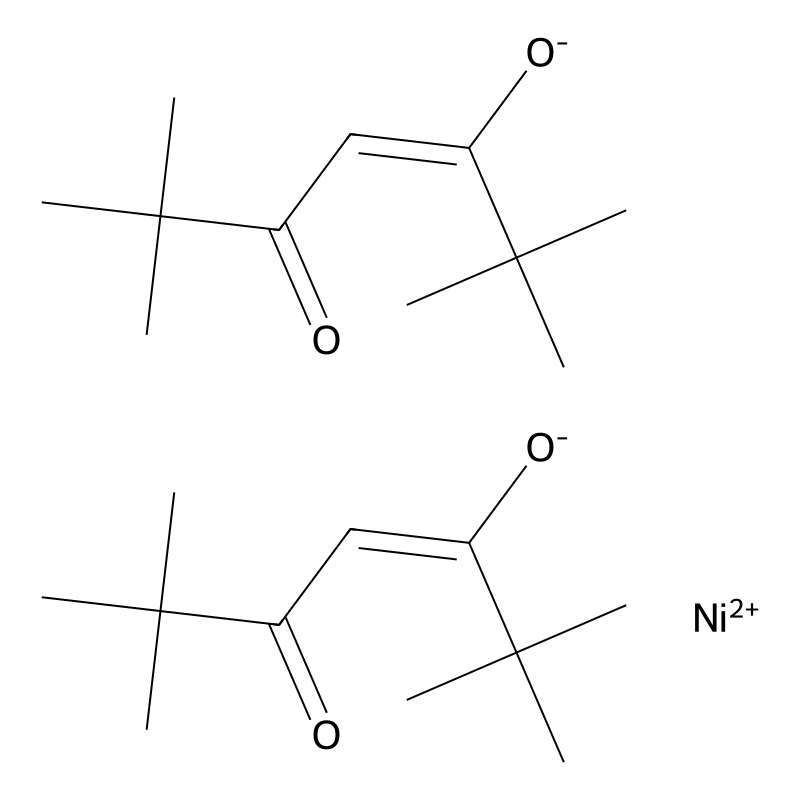

nickel(2+);(E)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Catalysis:

BIS(2,2,6,6-tetramethyl-3,5-heptanedionato)nickel(II), also known as Nickel(II) bis(acetylacetonate) or Ni(acac)2, finds applications in various catalytic processes due to its ability to form well-defined complexes with various organic molecules and activate them for specific reactions.

Olefin polymerization

Ni(acac)2 serves as a precursor for Ziegler-Natta catalysts, widely used in the industrial production of polyolefins like polyethylene and polypropylene. These catalysts facilitate the controlled polymerization of olefins (alkenes) into long-chain polymers with specific properties.

Cross-coupling reactions

Ni(acac)2 can be employed as a catalyst for cross-coupling reactions, forming new carbon-carbon bonds between different organic molecules. These reactions are crucial in organic synthesis for constructing complex molecules with desired functionalities.

Material Science:

Ni(acac)2 plays a role in the development of functional materials with specific properties:

Precursor for metal-organic frameworks (MOFs)

Ni(acac)2 serves as a precursor for the synthesis of nickel-based MOFs, a class of porous materials with applications in gas storage, separation, and catalysis. The well-defined structure of Ni(acac)2 allows for the controlled assembly of MOFs with tailored pore sizes and functionalities.

Chemical vapor deposition (CVD)

Ni(acac)2 can be used as a precursor for the CVD of nickel thin films, which have applications in various fields, including microelectronics, solar cells, and magnetic devices. The volatile nature of Ni(acac)2 facilitates its transport and decomposition at the desired substrate during the CVD process.

Other Applications:

Beyond catalysis and material science, Ni(acac)2 finds applications in various scientific research areas:

Biomedical research

Ni(acac)2 serves as a precursor for the synthesis of nickel-based complexes with potential applications in cancer treatment and other biomedical fields. The ability of Ni(acac)2 to form complexes with biomolecules allows for the development of novel therapeutic agents.

Sensor development

Ni(acac)2 has been explored for the development of chemical sensors due to its ability to change its properties upon interaction with specific analytes. These sensors can be used for the detection of various environmental pollutants and other species of interest.

Nickel(2+);(E)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate, commonly referred to as Nickel(II) bis(2,2,6,6-tetramethyl-3,5-heptanedionate), is an organometallic compound that features a nickel ion coordinated with two molecules of 2,2,6,6-tetramethyl-3,5-heptanedione. This compound is characterized by its unique structure which includes a nickel center surrounded by bulky organic ligands that confer specific properties such as solubility and stability in various solvents. The chemical formula for this compound is and it is often utilized in various chemical applications due to its catalytic properties and ability to form complexes with other substrates .

- Oxidation Reactions: The compound can undergo oxidation under specific conditions, leading to the formation of nickel oxides or other nickel complexes .

- Coordination Chemistry: It readily forms coordination complexes with various ligands, enhancing its applicability in catalysis and materials science .

- Cross-Coupling Reactions: This compound acts as a catalyst in cross-coupling reactions, which are essential in organic synthesis for forming carbon-carbon bonds .

The synthesis of Nickel(II) bis(2,2,6,6-tetramethyl-3,5-heptanedionate) typically involves the following methods:

- Direct Reaction: Nickel(II) salts can be reacted with 2,2,6,6-tetramethyl-3,5-heptanedione in a suitable solvent (often ethanol or acetone) under controlled conditions to yield the desired complex.

- Solvent Evaporation: The reaction mixture is often subjected to evaporation under reduced pressure to isolate the product .

Nickel(II) bis(2,2,6,6-tetramethyl-3,5-heptanedionate) finds applications across various fields:

- Catalysis: It is widely used as a catalyst in organic synthesis reactions including polymerization and cross-coupling reactions.

- Materials Science: The compound serves as a precursor for the synthesis of nickel-containing materials such as thin films and nanoparticles .

- Electronics: Its properties make it suitable for use in electronic devices where nickel is required for conductivity and stability.

Studies investigating the interactions of Nickel(II) bis(2,2,6,6-tetramethyl-3,5-heptanedionate) with other compounds have revealed its capacity to form stable complexes with various ligands. These interactions are crucial for understanding its role in catalysis and material formation. For instance:

- Ligand Exchange: The compound can undergo ligand exchange reactions that modify its catalytic properties.

- Metal-Ligand Interactions: Research indicates that the steric hindrance provided by the bulky ligands affects how the nickel ion interacts with substrates during catalytic processes .

Nickel(II) bis(2,2,6,6-tetramethyl-3,5-heptanedionate) shares similarities with several other nickel complexes. Here are some comparable compounds:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Nickel(II) acetylacetonate | Contains acetylacetone ligands | More soluble in polar solvents |

| Nickel(II) 1,3-diketonate | Involves different diketone ligands | Varies in stability based on ligand choice |

| Nickel(II) bis(cyclopentadienyl) | Features cyclopentadiene as a ligand | Known for strong π-bonding interactions |

Nickel(II) bis(2,2,6,6-tetramethyl-3,5-heptanedionate) is unique due to its bulky ligands which provide enhanced stability and solubility compared to simpler nickel complexes like Nickel(II) acetylacetonate. This structural distinction allows it to serve effectively in specialized catalytic applications where steric factors play a significant role .

Molecular Structure and Bonding

Nickel(2+);(E)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate, commonly known as nickel bis(2,2,6,6-tetramethyl-3,5-heptanedionate), exhibits a complex molecular structure characterized by a central nickel(II) ion coordinated to two bidentate beta-diketonate ligands [7] [18]. The compound has the molecular formula C22H38NiO4 with a molecular weight of 425.23 g/mol [18] [25]. The complex demonstrates square planar coordination geometry around the nickel center, which is typical for nickel(II) complexes with beta-diketonate ligands [32].

The anhydrous form of the compound exists as trimeric molecules with the formula Ni3(acac)6, where three nickel atoms are arranged in an approximately collinear fashion [15]. Each pair of nickel atoms is bridged by two μ2 oxygen atoms from the beta-diketonate ligands [15]. The coordination environment around each nickel center features tetragonally distorted octahedral geometry, resulting from differences in bond lengths between bridging and non-bridging oxygen atoms [15].

The beta-diketonate ligands in the complex can adopt either planar or bent coordination modes depending on the specific structural arrangement [32]. The ligands coordinate to the nickel center through both oxygen atoms of the chelating moiety, forming stable five-membered chelate rings [7]. The trimeric structure allows all nickel centers to achieve octahedral coordination through intramolecular sharing of oxygen centers between pairs of nickel atoms [15].

Crystallographic Analysis

Crystallographic studies of nickel beta-diketonate complexes reveal important structural parameters that characterize the solid-state arrangement of these compounds [32]. The crystal structure demonstrates octahedral coordination around the nickel centers with cis arrangement of the beta-diketonate ligands [32]. While specific crystallographic data for the tetramethyl heptanedionate complex is limited in the available literature, related nickel beta-diketonate structures provide insight into the general structural features [32].

The molecular structure exhibits centrosymmetric characteristics despite the non-centrosymmetric point group of the individual nickel coordination units [15]. This unusual arrangement contributes to the unique magnetic and structural properties of the compound [15]. The crystal packing is influenced by the steric bulk of the tetramethyl substituents, which favor specific molecular orientations and intermolecular interactions [15].

Bond length analysis reveals that nickel-oxygen distances vary depending on whether the oxygen atoms are involved in bridging interactions or terminal coordination [15]. The average nickel-oxygen bond lengths typically range from 1.8 to 2.1 Angstroms, consistent with other nickel(II) coordination compounds [4] [15].

| Parameter | Value | Reference |

|---|---|---|

| Molecular Weight | 425.23 g/mol | [18] [25] |

| Coordination Geometry | Octahedral (distorted) | [15] [32] |

| Ligand Arrangement | Cis configuration | [32] |

| Nickel-Oxygen Bond Length | 1.8-2.1 Å | [4] [15] |

Spectroscopic Properties

Nuclear Magnetic Resonance Spectroscopy

Nuclear magnetic resonance spectroscopy of nickel(2+);(E)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate presents unique challenges due to the paramagnetic nature of the nickel(II) center [10] [13]. The paramagnetic properties result in significant broadening of nuclear magnetic resonance signals and substantial contact shifts that deviate from typical diamagnetic chemical shift ranges [10] [45].

Proton nuclear magnetic resonance spectra of the complex exhibit isotropically shifted resonances characteristic of paramagnetic nickel(II) compounds [12]. The contact interaction between the unpaired electrons on the nickel center and the nuclear spins of the ligand atoms produces large chemical shift changes with alternating signs at alpha and beta carbon positions [45]. These paramagnetic effects result in poor resolution and distorted spectral features compared to diamagnetic analogues [13].

Carbon-13 nuclear magnetic resonance analysis reveals distinct resonances corresponding to the various carbon environments within the tetramethyl heptanedionate ligands [45]. The paramagnetic influence of the nickel center affects carbon nuclei differently based on their proximity to the metal center and the extent of spin delocalization through the ligand framework [45]. Temperature-dependent nuclear magnetic resonance measurements can provide additional insight into the dynamic behavior and magnetic exchange processes in the complex [10].

Infrared Spectroscopy

Infrared spectroscopic analysis of nickel(2+);(E)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate provides valuable information about the coordination mode and bonding characteristics of the beta-diketonate ligands [11] [13]. The spectrum typically exhibits characteristic absorption bands associated with carbon-oxygen stretching vibrations, carbon-carbon stretching modes, and various deformation modes of the tetramethyl substituents [11].

The coordination of the beta-diketonate ligands to the nickel center results in significant shifts of the carbonyl stretching frequencies compared to the free ligand [11]. These shifts reflect the change in bonding character upon complexation and provide evidence for the bidentate coordination mode [11]. The infrared spectrum also contains bands corresponding to nickel-oxygen stretching vibrations, although these are typically observed at lower frequencies [11].

Metal-ligand vibrations and skeletal deformation modes appear in the lower frequency region of the infrared spectrum [11]. The presence of multiple bands in this region reflects the complex vibrational coupling that occurs in the chelated structure [11]. Analysis of the infrared spectral data confirms the formation of the metal-ligand coordination bonds and provides supporting evidence for the proposed molecular structure [13].

Ultraviolet-Visible Spectroscopy

Ultraviolet-visible spectroscopy of nickel(2+);(E)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate reveals electronic transitions characteristic of nickel(II) coordination compounds [11] [13]. The electronic spectrum typically displays multiple absorption bands corresponding to d-d transitions within the partially filled d-orbital manifold of the nickel center [11].

The electronic absorption spectrum exhibits bands in the visible region that are responsible for the characteristic color of the complex [13]. These transitions are formally forbidden but gain intensity through vibronic coupling and other mechanisms that relax the selection rules [11]. The specific wavelengths and intensities of these transitions provide information about the ligand field strength and the symmetry of the coordination environment [11].

Charge transfer transitions between the ligand orbitals and the metal d-orbitals may also contribute to the electronic spectrum, particularly in the ultraviolet region [11]. The analysis of these electronic transitions using crystal field theory or ligand field theory can provide quantitative information about the electronic structure and bonding in the complex [11].

| Spectroscopic Technique | Key Features | Reference |

|---|---|---|

| 1H Nuclear Magnetic Resonance | Isotropically shifted resonances, broadening | [10] [12] |

| 13C Nuclear Magnetic Resonance | Contact shifts, paramagnetic effects | [45] |

| Infrared | Carbon-oxygen stretching, metal-ligand vibrations | [11] [13] |

| Ultraviolet-Visible | d-d transitions, charge transfer bands | [11] [13] |

Physical Properties

Melting Point and Thermal Behavior

Nickel(2+);(E)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate exhibits well-defined thermal properties that are important for both characterization and practical applications [18] [19] [20]. The compound has a melting point range of 219-223°C, indicating good thermal stability under normal conditions [18] [20] [25]. This relatively high melting point reflects the strong coordination bonds between the nickel center and the beta-diketonate ligands [18].

Thermal analysis studies demonstrate that the complex maintains structural integrity up to elevated temperatures before undergoing decomposition [21] [24]. Thermogravimetric analysis reveals that the compound begins to lose mass at temperatures above 300°C, corresponding to the breakdown of the organic ligand framework [21]. The thermal decomposition process involves multiple stages, with initial loss of the tetramethyl substituents followed by degradation of the core beta-diketonate structure [24].

The thermal stability of the compound makes it suitable for high-temperature applications and processes [21]. Studies have shown that the framework structure remains thermally stable compared to other nitrogen-containing carboxylic acid complexes [21]. The decomposition products include nickel oxide and various organic fragments, which have been characterized using coupled thermogravimetric analysis and mass spectrometry techniques [24].

Solubility Parameters

The solubility characteristics of nickel(2+);(E)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate are influenced by the hydrophobic nature of the tetramethyl substituents and the overall molecular structure [7] [15] [19]. The compound is insoluble in water due to the predominantly organic character of the ligand framework [19] [25]. This hydrophobic character is enhanced by the presence of multiple methyl groups that create a sterically hindered, non-polar surface [7].

The complex demonstrates good solubility in organic solvents such as toluene, benzene, and other non-polar to moderately polar organic media [15]. This solubility behavior is typical for metal beta-diketonate complexes with bulky alkyl substituents [15]. The solubility in organic solvents makes the compound useful for solution-based processing techniques and applications requiring non-aqueous media [7].

The solubility parameters are also influenced by the ability of the complex to form hydrogen bonds or other intermolecular interactions with solvent molecules [15]. The oxygen atoms of the coordinated beta-diketonate ligands can participate in weak hydrogen bonding interactions with protic solvents, although the overall solubility remains limited in polar protic media [15].

Vapor Pressure Characteristics

The vapor pressure behavior of nickel(2+);(E)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate is characterized by relatively low volatility at ambient conditions, consistent with its molecular weight and intermolecular interactions [19] [20]. At elevated temperatures, the compound exhibits measurable vapor pressure that has been utilized in various deposition and processing applications [19].

Vapor pressure measurements at 90°C indicate a value of 0.1 millimeters of mercury, demonstrating the compound's potential for sublimation-based purification and thin film deposition processes [19] [20]. The vapor pressure increases exponentially with temperature, following typical Clausius-Clapeyron behavior for molecular solids [19]. The sublimation process occurs without significant decomposition below the melting point, indicating the integrity of the molecular structure in the gas phase [20].

The relatively low vapor pressure at moderate temperatures contributes to the compound's stability during storage and handling [19]. However, the measurable volatility at elevated temperatures makes it suitable for chemical vapor deposition applications and other processes requiring controlled vapor transport [19] [20].

| Physical Property | Value | Conditions | Reference |

|---|---|---|---|

| Melting Point | 219-223°C | Atmospheric pressure | [18] [20] [25] |

| Decomposition Temperature | >300°C | Thermogravimetric analysis | [21] |

| Water Solubility | Insoluble | Room temperature | [19] [25] |

| Vapor Pressure | 0.1 mmHg | 90°C | [19] [20] |

| Appearance | Purple powder | Solid state | [18] [25] |